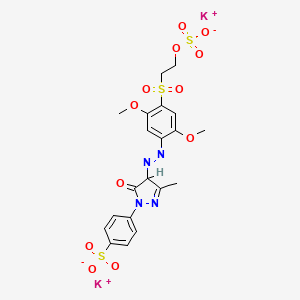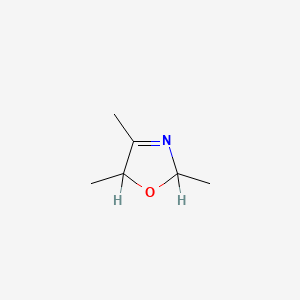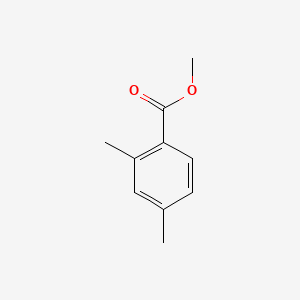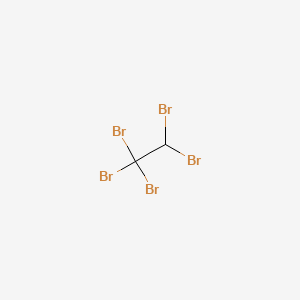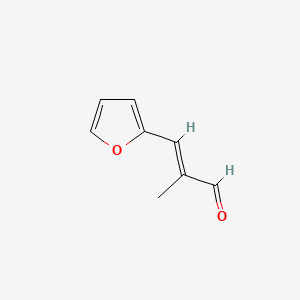
Titanium octadecan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium octadecan-1-olate is an organometallic compound that belongs to the class of titanium alkoxides. It is characterized by the presence of titanium bonded to octadecan-1-ol, a long-chain fatty alcohol. This compound is known for its unique catalytic properties and is widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium octadecan-1-olate can be synthesized through the reaction of titanium tetrachloride with octadecan-1-ol. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of titanium tetrachloride in a suitable solvent such as toluene.
- Gradual addition of octadecan-1-ol to the solution while maintaining a controlled temperature.
- Stirring the mixture to ensure complete reaction and formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions: Titanium octadecan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and octadecanoic acid.
Reduction: It can be reduced to form titanium metal and octadecan-1-ol.
Substitution: It can undergo substitution reactions where the octadecan-1-olate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various ligands such as phosphines and amines can be used under controlled conditions.
Major Products:
Oxidation: Titanium dioxide and octadecanoic acid.
Reduction: Titanium metal and octadecan-1-ol.
Substitution: Titanium complexes with different ligands.
Scientific Research Applications
Titanium octadecan-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: It is explored for its antimicrobial properties and potential use in medical implants.
Industry: It is used in the production of high-performance materials such as coatings and adhesives
Mechanism of Action
The mechanism of action of titanium octadecan-1-olate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to efficient catalysis .
Comparison with Similar Compounds
Titanium isopropoxide: Another titanium alkoxide used as a catalyst in organic synthesis.
Titanium butoxide: Similar in structure and used in the production of titanium dioxide.
Titanium ethoxide: Used in the synthesis of titanium-based materials.
Uniqueness: Titanium octadecan-1-olate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where non-polar environments are required .
Properties
CAS No. |
5128-29-0 |
|---|---|
Molecular Formula |
C72H152O4Ti |
Molecular Weight |
1129.8 g/mol |
IUPAC Name |
octadecan-1-ol;titanium |
InChI |
InChI=1S/4C18H38O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*19H,2-18H2,1H3; |
InChI Key |
RMDNPYIISLAEMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].[Ti+4] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.[Ti] |
Key on ui other cas no. |
51040-26-7 5128-29-0 |
Pictograms |
Flammable |
Related CAS |
5128-29-0 51040-26-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


